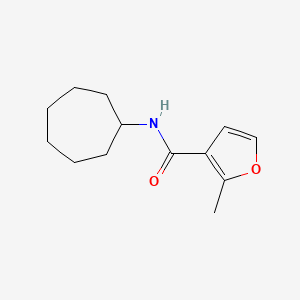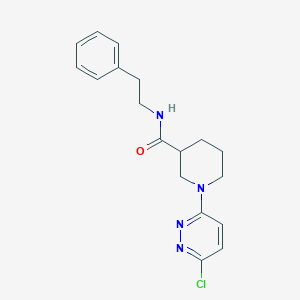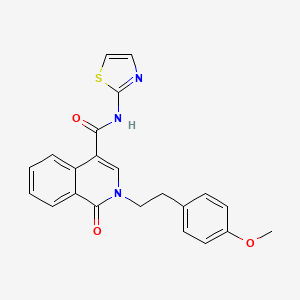
N-cycloheptyl-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by a furan ring substituted with a cycloheptyl group and a carboxamide group, making it an interesting subject for scientific research.
Métodos De Preparación
The synthesis of N-cycloheptyl-2-methylfuran-3-carboxamide typically involves the reaction of a furan derivative with a cycloheptyl amine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
In industrial production, the synthesis of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods offer better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
N-cycloheptyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .
Oxidation: The furan ring can be oxidized to form a furanone derivative, which may have different chemical properties and applications.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of N-cycloheptyl-2-methylfuran-3-amine.
Substitution: The furan ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-methylfuran-3-carboxamide has several scientific research applications due to its unique chemical structure and reactivity. In chemistry, it is used as a model compound to study the reactivity of furan carboxamides and their derivatives. In biology and medicine, it is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets and pathways .
In the field of medicinal chemistry, furan derivatives, including this compound, are explored for their antibacterial, antifungal, and antiviral properties. These compounds have shown promise in the development of new drugs to combat microbial resistance and treat various infections .
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The furan ring and carboxamide group play a crucial role in its reactivity and ability to bind to target molecules. The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes .
Comparación Con Compuestos Similares
N-cycloheptyl-2-methylfuran-3-carboxamide can be compared with other similar compounds such as carboxine, oxicarboxine, and boscalid. These compounds also belong to the class of furan carboxamides and share similar chemical structures and properties .
Carboxine: Known for its fungicidal properties, carboxine is used in agriculture to protect crops from fungal infections.
Oxicarboxine: Another fungicide, oxicarboxine, is used to control fungal diseases in various crops.
Boscalid: A broad-spectrum fungicide, boscalid is widely used in agriculture to manage fungal diseases in fruits, vegetables, and ornamental plants.
This compound stands out due to its unique cycloheptyl group, which may confer different chemical and biological properties compared to other furan carboxamides .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-cycloheptyl-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H19NO2/c1-10-12(8-9-16-10)13(15)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15) |
Clave InChI |
TWTRHBRADIAGHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6-Methylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978817.png)
![N-(4-chlorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10978835.png)
![N-(4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10978840.png)
![N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978845.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10978849.png)
![2'-(butan-2-yl)-N-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10978855.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10978856.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978857.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10978866.png)



![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-5-yl)acetamide](/img/structure/B10978889.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-cyclohexylpropanamide](/img/structure/B10978890.png)